molecular formula C20H16 B1618978 3,9-Dimethylbenz[a]anthracene CAS No. 316-51-8

3,9-Dimethylbenz[a]anthracene

Cat. No.: B1618978
CAS No.: 316-51-8
M. Wt: 256.3 g/mol
InChI Key: DBPDWIZRMPUWRH-UHFFFAOYSA-N
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Description

3,9-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz[a]anthracene, characterized by the presence of two methyl groups at the 3 and 9 positions on the anthracene ring system. This compound is known for its significant role in scientific research, particularly in the study of carcinogenesis and mutagenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C to ensure the selective formation of the dimethylated product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as chromatography and crystallization are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of this compound-5,6-quinone.

    Reduction: Formation of 3,9-dimethyl-1,2,3,4-tetrahydrobenz[a]anthracene.

    Substitution: Formation of 3,9-dimethyl-7-nitrobenz[a]anthracene or 3,9-dimethyl-7-chlorobenz[a]anthracene.

Scientific Research Applications

3,9-Dimethylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of chemical carcinogenesis and mutagenesis. In biology and medicine, it is used to induce tumors in laboratory animals, providing insights into cancer development and progression. Additionally, it is employed in the study of DNA damage and repair mechanisms, as well as in the development of anti-cancer drugs.

Mechanism of Action

The carcinogenic effects of 3,9-Dimethylbenz[a]anthracene are primarily due to its metabolic activation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as diol epoxides, which can covalently bind to DNA. This binding leads to the formation of DNA adducts, causing mutations and initiating carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7,12-Dimethylbenz[a]anthracene
  • Benz[a]anthracene
  • 9,10-Dimethylbenz[a]anthracene

Comparison

3,9-Dimethylbenz[a]anthracene is unique due to the specific positioning of its methyl groups, which influences its reactivity and biological activity. Compared to 7,12-Dimethylbenz[a]anthracene, it has different metabolic pathways and forms distinct DNA adducts. Benz[a]anthracene, lacking methyl groups, shows different chemical reactivity and lower carcinogenic potency. 9,10-Dimethylbenz[a]anthracene, while similar, has variations in its carcinogenic profile and DNA binding properties.

Properties

IUPAC Name

3,9-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-3-5-15-12-20-17(11-18(15)10-13)7-6-16-9-14(2)4-8-19(16)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPDWIZRMPUWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC4=C(C=C(C=C4)C)C=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185486
Record name Benz(a)anthracene, 3,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-51-8
Record name 3,9-Dimethylbenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benz(a)anthracene, 3,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene, 3,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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